molecular formula C7H6ClN3 B2702306 7-Chloro-8-methylimidazo[1,2-c]pyrimidine CAS No. 2386614-39-5

7-Chloro-8-methylimidazo[1,2-c]pyrimidine

Cat. No.: B2702306
CAS No.: 2386614-39-5
M. Wt: 167.6
InChI Key: PZHPFMCGCOEEFG-UHFFFAOYSA-N
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Description

7-Chloro-8-methylimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of 7-Chloro-8-methylimidazo[1,2-c]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-chloro-3-methylpyridine with formamide under acidic conditions, followed by cyclization to form the imidazo[1,2-c]pyrimidine ring. Industrial production methods often involve multistep synthesis, including halogenation, cyclization, and purification steps to obtain the desired compound with high purity .

Chemical Reactions Analysis

7-Chloro-8-methylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Chloro-8-methylimidazo[1,2-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-8-methylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. It may also interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

7-Chloro-8-methylimidazo[1,2-c]pyrimidine can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridines. These compounds share a similar core structure but differ in their substitution patterns and biological activities. The unique chlorine and methyl substitutions in this compound contribute to its distinct chemical and biological properties .

Similar compounds include:

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-b]pyridine
  • 2-Chloro-3-methylimidazo[1,2-a]pyridine

These compounds are also studied for their potential therapeutic applications and serve as valuable scaffolds in medicinal chemistry .

Properties

IUPAC Name

7-chloro-8-methylimidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-6(8)10-4-11-3-2-9-7(5)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHPFMCGCOEEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN2C1=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2386614-39-5
Record name 7-chloro-8-methylimidazo[1,2-c]pyrimidine
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